4-Nitrophenyl carbamate
Overview
Description
4-Nitrophenyl carbamate is a chemical compound with the molecular formula C7H6N2O4 . It is used in various chemical reactions and has been studied for its potential applications in different fields .
Synthesis Analysis
A series of new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . The products were characterized by IR, NMR, Mass spectra, and CHN analysis .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 182.133 Da and the monoisotopic mass is 182.032761 Da .
Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . In another study, 4-nitrophenyl carbonates and carbamates were used as base-labile protecting group strategies .
Physical and Chemical Properties Analysis
The molecular formula of this compound is C7H6N2O4 . It has an average mass of 182.133 Da and a monoisotopic mass of 182.032761 Da .
Scientific Research Applications
Chemistry and Molecular Interactions
- Smiles Rearrangement : 4-Nitrophenyl N-hydroxycarbamate shows unique behavior in alkaline solutions, undergoing a Smiles rearrangement to produce 4-nitrophenoxide ion and N-carboxy-4-nitrophenoxyamine. A spiro Meisenheimer complex of a mononitrobenzene derivative is formed as a transient intermediate in this process (Fitzgerald, Blakeley, & Zerner, 1984).
Organic Synthesis
- Photolabile Protecting Groups : N-Methyl-N-(o-nitrophenyl)carbamates, a variant, have been identified as efficient photoremovable alcohol protecting groups. These groups are incorporated through chemical coupling and can be cleanly deprotected by photolysis in protic solvents (Loudwig & Goeldner, 2001).
Bioconjugation and Drug Development
- Porphyrin Derivatives for Peptide Attachment : Derivatives of 4-nitrophenyl carbamate have been used to create monofunctional electrophilic and nucleophilic derivatives of meso-tetraphenylporphyrin. These compounds efficiently couple with peptide derivatives, useful in the development of targeted therapies (Matthews, Pouton, & Threadgill, 1995).
Bioreductive Prodrugs
- Reductively-Initiated Fragmentation for Drug Delivery : 4-Nitrobenzyl carbamates have been evaluated for their potential as triggers in bioreductive drugs. These compounds, when reduced, fragment to release amine-based toxins, demonstrating potential in targeted drug delivery systems (Hay, Sykes, Denny, & O'Connor, 1999).
Novel Synthesis Methods
- Synthesis of Anticancer Drug Lenvatinib : 4-Nitrophenyl cyclopropylcarbamate has been used as a novel synthon in the synthesis of the anticancer drug lenvatinib. This method showcases the utility of this compound derivatives in pharmaceutical synthesis (Sadineni et al., 2020).
Mechanism of Action
While the specific mechanism of action for 4-Nitrophenyl carbamate is not explicitly mentioned in the search results, carbamates in general are known to serve biological systems in a wide spectrum of metabolic pathways . For instance, a carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine .
Safety and Hazards
When handling 4-Nitrophenyl carbamate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Future research could focus on the use of 4-nitrophenyl carbonates and carbamates as orthogonal base-labile protecting group strategies . These protecting groups are relatively stable in aqueous and acidic solution yet cleaved and irreversibly decarboxylated in mild basic conditions . This could open up new possibilities for their use in organic synthesis .
Properties
IUPAC Name |
(4-nitrophenyl) carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFKWIKCUHNXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958730 | |
Record name | 4-Nitrophenyl hydrogen carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37689-86-4 | |
Record name | 4-Nitrophenylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037689864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl hydrogen carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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